molecular formula C11H9NO2 B12951616 5-Methoxyisoquinoline-1-carbaldehyde

5-Methoxyisoquinoline-1-carbaldehyde

Cat. No.: B12951616
M. Wt: 187.19 g/mol
InChI Key: DKJNIADRGKWTGJ-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-1-carbaldehyde is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methoxy group at position 5 and an aldehyde functional group at position 1. The aldehyde group at position 1 enhances reactivity, making this compound a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

5-methoxyisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-8-9(11)5-6-12-10(8)7-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJNIADRGKWTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinoline-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyisoquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired aldehyde.

Industrial Production Methods

Industrial production methods for 5-Methoxyisoquinoline-1-carbaldehyde are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 5-Methoxyisoquinoline-1-carboxylic acid

    Reduction: 5-Methoxyisoquinoline-1-methanol

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

5-Methoxyisoquinoline-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-1-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the modulation of enzyme activity or protein function.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Key Functional Groups Biological Activity (Reported) Synthesis Method (Example)
5-Methoxyisoquinoline-1-carbaldehyde C₁₁H₉NO₂ Methoxy (C-5), Aldehyde (C-1) Limited direct data Friedel-Crafts alkylation, oxidation
5-Methoxy-1-indanone C₁₀H₁₀O₂ Methoxy (C-5), Ketone (C-1) Cytotoxic potential (in vitro studies) Pd-catalyzed cyclization, oxidation
6-Hydroxy-3,4-dihydro-1(2H)-isoquinolinone C₉H₉NO₂ Hydroxyl (C-6), Ketone (C-1) Anticancer (cell line assays) Reduction of isoquinoline derivatives
5-Hydroxy-1-indanone C₉H₈O₂ Hydroxyl (C-5), Ketone (C-1) Antioxidant activity Acid-catalyzed cyclization

Key Observations :

  • Biological Activity: While 5-Methoxy-1-indanone demonstrates cytotoxic effects, the aldehyde group in the target compound may confer distinct interactions with biological targets, such as enzyme active sites or DNA .

Physicochemical Properties

  • Solubility: The aldehyde group in 5-Methoxyisoquinoline-1-carbaldehyde likely reduces solubility in aqueous media compared to hydroxylated analogues (e.g., 5-Hydroxy-1-indanone).
  • Stability: Aldehydes are prone to oxidation, whereas ketones (e.g., 5-Methoxy-1-indanone) exhibit greater stability under ambient conditions.

Pharmacological Potential

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